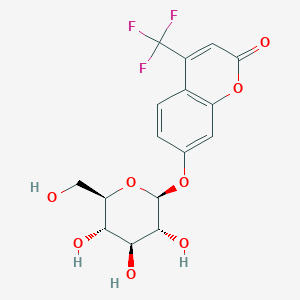

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside

説明

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for beta-glucosidase, an enzyme that hydrolyzes the glycosidic bond to release 4-(trifluoromethyl)umbelliferone, a fluorescent product. This compound is particularly valuable in diagnostic assays and enzyme activity studies due to its high sensitivity and specificity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)umbelliferyl-beta-D-glucopyranoside typically involves the glycosylation of 4-(trifluoromethyl)umbelliferone with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The compound is then formulated and packaged under controlled conditions to maintain its stability and activity .

化学反応の分析

Types of Reactions

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-(trifluoromethyl)umbelliferone, which exhibits strong fluorescence .

Common Reagents and Conditions

The hydrolysis reaction typically requires beta-glucosidase as the enzyme catalyst. The reaction is carried out in an aqueous buffer solution, often at a pH optimal for the enzyme’s activity (usually around pH 5.0). The reaction temperature is maintained at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-(trifluoromethyl)umbelliferone. This product is highly fluorescent and can be easily detected using fluorescence spectroscopy, making it useful in various analytical applications .

科学的研究の応用

Enzyme Assays

The primary application of TFU-Glc is as a substrate in enzyme assays, especially for β-glucosidases. When these enzymes hydrolyze TFU-Glc, they release the fluorescent product 4-trifluoromethylumbelliferone (4-TFU), which can be quantitatively measured using fluorescence spectroscopy. This property allows researchers to:

- Measure Enzyme Activity : TFU-Glc serves as a specific substrate for β-glucosidases, facilitating the determination of enzyme kinetics and activity levels in various biological samples .

- Monitor Intracellular Enzyme Activity : The compound can be loaded into living cells, enabling the study of β-glucosidase activity within specific cellular compartments through fluorescence microscopy .

- Screen for Inhibitors : By assessing changes in fluorescence intensity upon the addition of potential inhibitors, researchers can identify and characterize new β-glucosidase inhibitors .

Biochemical Research

TFU-Glc plays a crucial role in biochemical research focused on carbohydrate metabolism and cell signaling processes. Its applications include:

- Interaction Studies : Research investigating how different glycosidases interact with TFU-Glc helps elucidate enzyme mechanisms and potential therapeutic targets .

- Substrate Specificity : The compound's design allows for detailed studies on substrate specificity among various glycosidases, providing insights into enzyme-substrate interactions .

Clinical Diagnostics

Due to its sensitivity and specificity, TFU-Glc is also utilized in clinical diagnostics:

- Diagnostic Assays : The compound is employed to determine β-glucosidase levels in clinical samples, aiding in the diagnosis of diseases such as Gaucher's disease, where enzyme deficiency is a critical factor .

- Monitoring Disease Progression : By measuring enzymatic activity over time, TFU-Glc can help in monitoring the efficacy of therapeutic interventions in patients with metabolic disorders .

Synthesis and Chemical Properties

The synthesis of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside typically involves multi-step reactions that yield a product with enhanced fluorescent properties due to its trifluoromethyl substitution. The molecular formula is , with a molecular weight of 392.28 g/mol .

Case Studies and Research Findings

Several studies have highlighted the utility of TFU-Glc in various research contexts:

- Gaucher Disease Research : Studies have utilized TFU-Glc to monitor β-glucosidase activity in fibroblasts derived from Gaucher patients, demonstrating its effectiveness as a diagnostic tool .

- Enzyme Kinetics : Research has shown that TFU-Glc can be used to determine the kinetic parameters of β-glucosidases under varying conditions, providing insights into enzyme behavior and potential inhibitors .

作用機序

The mechanism of action of 4-(trifluoromethyl)umbelliferyl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-(trifluoromethyl)umbelliferone. This product exhibits strong fluorescence, which can be measured to determine the enzyme’s activity. The molecular target of this compound is beta-glucosidase, and the pathway involved is the hydrolytic cleavage of the glycosidic bond .

類似化合物との比較

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is unique due to its high sensitivity and specificity as a fluorogenic substrate. Similar compounds include:

4-Methylumbelliferyl-beta-D-glucopyranoside: Another fluorogenic substrate for beta-glucosidase, but with a different fluorescent moiety.

4-Nitrophenyl-beta-D-glucopyranoside: A chromogenic substrate for beta-glucosidase, which releases a yellow product upon hydrolysis.

4-Methylumbelliferyl-beta-D-galactopyranoside: A substrate for beta-galactosidase, used in similar enzyme assays.

These compounds share similar applications but differ in their fluorescent or chromogenic properties, making this compound particularly valuable for fluorescence-based assays .

生物活性

o-Toluoyl chloride, also known as 2-methylbenzoyl chloride, is an aromatic acyl chloride with the chemical formula CHClO and a CAS number of 933-88-0. This compound has garnered attention in various fields of research due to its biological activity and potential applications in medicinal chemistry and materials science.

- Molecular Weight : 154.59 g/mol

- Boiling Point : 88-90 °C at 12 mmHg

- Density : 1.185 g/mL at 25 °C

- Refractive Index : n (not specified)

- Purity : 99% .

The synthesis of o-toluoyl chloride typically involves the reaction of o-toluic acid with thionyl chloride or phosphorus pentachloride. This process yields o-toluoyl chloride along with byproducts such as sulfur dioxide or phosphorus oxychloride, depending on the reagent used.

The mechanism of action for o-toluoyl chloride in biological systems often involves its ability to act as an acylating agent, facilitating the introduction of the o-toluoyl group into various substrates. This property makes it valuable in synthesizing derivatives that exhibit enhanced biological activities.

Biological Activity

Recent studies have highlighted the biological activity of compounds derived from o-toluoyl chloride, particularly in relation to their antimicrobial and anticancer properties:

- Antimicrobial Activity : Compounds synthesized from o-toluoyl chloride have shown significant antimicrobial effects against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones that indicate their effectiveness .

- Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, studies have reported that o-toluoyl chloride derivatives can induce apoptosis in specific tumor cells, thereby reducing cell viability .

- Enzyme Inhibition : Some studies suggest that o-toluoyl chloride can inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications .

Case Study 1: Synthesis of o-Tolylphenoxyacetate

A recent study synthesized o-tolylphenoxyacetate from o-toluoyl chloride through nucleophilic substitution reactions. The resulting compound demonstrated notable biological activity, including antimicrobial properties against pathogenic bacteria .

| Compound | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| o-Tolylphenoxyacetate | 15 mm against E. coli |

| Control (no treatment) | 0 mm |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of an o-toluoyl chloride derivative. The compound was tested on human breast cancer cell lines (MCF-7), showing a significant reduction in cell proliferation at concentrations as low as 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

特性

IUPAC Name |

4-(trifluoromethyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZJYRMHQCZVKG-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585025 | |

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116981-86-3 | |

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。